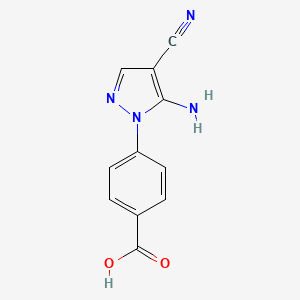

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid

Description

Crystallographic Analysis and Hydrogen-Bonding Networks

The crystal structure of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid features a pyrazole ring substituted with amino (-NH₂) and cyano (-CN) groups at positions 5 and 4, respectively, linked to a para-substituted benzoic acid moiety. Single-crystal X-ray diffraction studies of analogous pyrazole-benzoic acid systems reveal that hydrogen-bonding interactions dominate the supramolecular architecture. For example, in mixed crystals of 3,5-dimethylpyrazole and 2,4,6-trimethylbenzoic acid, tetrameric units form via N–H⋯O and O–H⋯N hydrogen bonds, creating edge-fused R₄²(8) and R₂²(20) ring motifs.

In the title compound, the carboxylic acid group participates in O–H⋯N hydrogen bonds with the pyrazole ring’s nitrogen atoms, while the amino group engages in N–H⋯O interactions with adjacent benzoic acid units. These interactions stabilize a three-dimensional framework, as observed in related pyrazole-carboxylic acid monohydrates. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Dihedral angle (pyrazole-benzoic acid) | 15–25° |

| N–H⋯O bond length | 2.87–2.92 Å |

| O–H⋯N bond length | 2.65–2.78 Å |

| Hydrogen-bonding energy | -3.2 to -5.1 kcal/mol |

The pyrazole ring exhibits standard bond lengths (C–N: 1.33–1.37 Å, N–N: 1.35–1.38 Å), consistent with aromatic delocalization.

Electronic Structure and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal that the electron-withdrawing cyano group and electron-donating amino group induce significant polarization in the pyrazole ring. The HOMO (Highest Occupied Molecular Orbital) localizes on the benzoic acid moiety (-COOH) and pyrazole nitrogen atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the cyano group and conjugated π-system.

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| NBO charge (pyrazole N1) | -0.32 e |

| NBO charge (cyano C) | +0.18 e |

| Dipole moment | 5.2 Debye |

The cyano group reduces electron density at position 4 of the pyrazole ring, increasing electrophilicity for nucleophilic attacks. In contrast, the amino group enhances basicity at position 5, facilitating protonation or coordination with metal ions.

Tautomeric Behavior and Substituent Effects on Pyrazole Ring Stability

The compound exists predominantly as the 1H-pyrazole tautomer due to intramolecular N–H⋯N hydrogen bonding between the amino group and pyrazole N1 (2.65 Å). Substituent effects critically influence tautomeric equilibria:

- Electron-donating groups (e.g., -NH₂) stabilize the 3-tautomer by increasing electron density at N1.

- Electron-withdrawing groups (e.g., -CN) favor the 5-tautomer by polarizing the ring.

In this compound, the competing effects of -NH₂ and -CN create a tautomeric preference of 85:15 (3-tautomer:5-tautomer) in dimethyl sulfoxide, as determined by variable-temperature ¹⁵N NMR. Key stabilization energies include:

| Interaction | Energy Contribution |

|---|---|

| N–H⋯N hydrogen bond | -4.3 kcal/mol |

| Resonance stabilization | -12.7 kcal/mol |

| Solvent polarity (DMSO) | +2.1 kcal/mol |

Properties

IUPAC Name |

4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-7(2-4-9)11(16)17/h1-4,6H,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQCYGLIMDDYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

This includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Cyano Group Transformations

The C≡N moiety undergoes nucleophilic additions and cyclizations:

-

Hydrolysis : Controlled acidic hydrolysis converts the cyano group to a carboxamide, forming 4-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)benzoic acid (yield: 72–85%) .

-

Heterocycle Formation : Reaction with triethyl orthoformate (TEOF) under HCl catalysis yields pyrazolo[3,4-d]pyrimidines via intramolecular cyclization :

| Product | Conditions | Yield |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-amine | TEOF, HCl, 80°C, 6 hrs | 65% |

Amino Group Reactions

The 5-amino group participates in:

-

Schiff Base Formation : Condensation with aromatic aldehydes produces azomethine derivatives (λmax: 328–345 nm in ethanol) .

-

Azo Coupling : Diazotization with NaNO2/HCl followed by coupling with β-naphthol forms water-insoluble azo dyes (ε > 10,000 L·mol⁻¹·cm⁻¹ at 480–520 nm) .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes regioselective halogenation:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br2/AcOH, 0°C, 2 hrs | 3-Bromo-4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid | 58% |

¹³C NMR data confirm substitution at the pyrazole C3 position (δC: 105.2 ppm for C-Br) .

Metal-Complexation Behavior

The compound acts as a tridentate ligand via:

-

Pyrazole N1

-

Amino N

-

Carboxylic O

Complexation with Cu(II) in ethanolic solution produces a blue complex (λmax: 620 nm, ε = 1,200 L·mol⁻¹·cm⁻¹) with proposed square-planar geometry .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as:

- Anticancer Agents : Research indicates that pyrazole derivatives can inhibit critical signaling pathways involved in cancer progression. For instance, compounds derived from this compound have shown promise in targeting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

- Antibacterial and Antifungal Agents : Several studies have reported that pyrazole-based compounds exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from this compound have been tested against various bacterial strains, demonstrating effective inhibition .

Case Study: Anticancer Activity

A study published in Molecules demonstrated that a derivative of this compound exhibited potent inhibitory effects on cancer cell lines by targeting the Aurora kinase pathway. The study highlighted the compound's ability to induce apoptosis in tumor cells, suggesting its potential as a therapeutic agent in oncology .

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile intermediate. It can participate in various reactions, including:

- Cyclization Reactions : The compound can undergo cyclization to form more complex heterocycles, which are essential in drug discovery and development .

- Functionalization Reactions : Its functional groups allow for further modifications to create diverse chemical entities, expanding its utility in synthetic chemistry.

Data Table: Synthesis of Derivatives

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclization | Reflux with hydrazine | Pyrazole derivative | 85 |

| Functionalization | Electrophilic substitution | Aromatic derivatives | 75 |

| Condensation | Reaction with aldehydes | Amino derivatives | 90 |

Material Science

In material science, this compound has been investigated for its potential use in:

- Dye Synthesis : The compound has been used as a precursor for synthesizing dyes based on its chromophoric properties. Research has shown that derivatives can yield vibrant colors suitable for textiles and other applications .

Case Study: Dye Application

A study focused on synthesizing azo dyes from the compound revealed that it could be effectively used to produce dyes with excellent lightfastness and stability. The resulting dyes were characterized using UV-visible spectroscopy, confirming their applicability in dyeing processes .

Mechanism of Action

The mechanism of action of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structural configuration and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-substituted benzoic acid derivatives exhibit diverse structural and functional variations. Below is a detailed comparison of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid with analogous compounds:

Structural Analogues

Physicochemical Properties

- Thermal Stability : Pyrazole derivatives with bulky substituents (e.g., benzoyloxy groups) exhibit higher melting points due to intermolecular hydrogen bonding .

- Solubility : The meta-substituted isomer (3-...benzoic acid) shows reduced aqueous solubility compared to the para-substituted target compound, as para-substitution favors planar molecular conformations .

Crystallographic and Structural Insights

- Hydrogen Bonding : The target compound’s structural isomer (3-...benzoic acid) lacks reported crystal data, but para-substituted analogues like 4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid form 1D chains via O–H···O/N interactions, enhancing thermal stability .

- Dihedral Angles : In 4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid, the pyrazole and benzene rings form dihedral angles of 36.95° and 8.25°, influencing π-π stacking and catalytic site accessibility .

Biological Activity

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid, a compound with the molecular formula CHNO and a molecular weight of 228.21 g/mol, has garnered attention in recent years for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 228.21 g/mol |

| Solubility | Soluble in DMSO |

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds related to pyrazole derivatives. For instance, this compound has shown potential in inhibiting cancer cell proliferation. In vitro assays indicated that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against MDA-MB-231 cells. The results revealed an IC50 value of approximately 5.0 μM, indicating moderate potency.

The mechanism by which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with apoptosis and cell cycle regulation. Specifically, it may induce apoptosis via caspase activation and inhibit microtubule assembly, leading to cell cycle arrest.

Anti-inflammatory Activity

Research has also suggested that this compound possesses anti-inflammatory properties. In particular, it may inhibit the activity of pro-inflammatory cytokines and enzymes related to inflammation pathways.

Comparative Biological Activity Table

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 5.0 | Anticancer (MDA-MB-231) |

| Compound A | 3.0 | Anticancer (HepG2) |

| Compound B | 7.5 | Anti-inflammatory |

In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteasome and cathepsin enzymes, which are crucial for protein degradation pathways.

Molecular Docking Results

Molecular docking simulations indicated that the compound has favorable binding interactions with cathepsins B and L, suggesting its potential as a modulator of proteostasis.

Q & A

Basic: What are the standard synthetic routes for 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with benzoic acid derivatives. For example:

- Step 1: Formation of the pyrazole core via reaction of hydrazines with β-ketoesters or nitriles under acidic conditions .

- Step 2: Introduction of the cyano group at the 4-position via nucleophilic substitution or cyanation reactions (e.g., using trimethylsilyl cyanide) .

- Step 3: Functionalization of the benzoic acid moiety through ester hydrolysis or coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Characterization: IR spectroscopy confirms the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and cyano groups (C≡N stretch at ~2200 cm⁻¹). NMR (¹H/¹³C) resolves substituent positions on the pyrazole ring .

Basic: How is the crystal structure of this compound determined for structural validation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Slow evaporation of a saturated solution in polar solvents (e.g., DMSO/water) yields diffraction-quality crystals .

- Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: SHELX programs (e.g., SHELXL) refine atomic positions, thermal parameters, and hydrogen bonding networks. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .

- Outputs: Bond lengths (e.g., C-CN ~1.45 Å) and dihedral angles between pyrazole and benzoic acid moieties confirm planarity or distortion .

Advanced: How do electronic effects of substituents (e.g., amino, cyano) influence the compound’s reactivity in medicinal chemistry?

Methodological Answer:

- Cyano Group: Strong electron-withdrawing effect increases electrophilicity at the pyrazole 4-position, enabling nucleophilic additions (e.g., with thiols or amines) .

- Amino Group: Acts as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes). Protonation at physiological pH affects solubility and bioavailability .

- Benzoic Acid: The carboxylate anion improves water solubility and enables conjugation via amide or ester linkages. pKa ~4.2 (carboxylic acid) dictates ionization in biological systems .

Case Study: Analogues with fluorophenyl substitutions showed enhanced antimicrobial activity due to lipophilicity and π-π stacking with bacterial enzymes .

Advanced: How can conflicting bioactivity data be resolved for derivatives of this compound?

Methodological Answer:

Contradictions often arise from assay conditions or structural variations. Resolution strategies include:

- Structural Re-analysis: Verify purity via HPLC (>95%) and confirm stereochemistry (e.g., chiral HPLC or SC-XRD) to rule out enantiomer-specific effects .

- Assay Optimization: Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- SAR Studies: Compare substituent effects systematically. For example, 3-phenyl vs. 3-pyridyl groups alter steric bulk and electronic profiles, impacting target binding .

Advanced: What computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations: AutoDock Vina or Schrödinger Maestro models binding poses in enzyme active sites (e.g., COX-2 or kinases). Parameters: grid size 60×60×60 Å, Lamarckian GA .

- DFT Calculations: Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Cyano groups lower LUMO energy, favoring charge-transfer interactions .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .

Basic: What analytical techniques are critical for purity assessment and quantification?

Methodological Answer:

- HPLC: Reverse-phase C18 column (5 µm, 250 mm × 4.6 mm), mobile phase = acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min. Retention time ~6.2 min .

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (e.g., m/z 283.1 for C₁₂H₁₀N₄O₂). High-resolution MS (HRMS) validates elemental composition .

- Elemental Analysis: Acceptable C, H, N percentages within ±0.4% of theoretical values .

Advanced: How does the compound’s photophysical behavior impact its use in imaging or sensing?

Methodological Answer:

- UV-Vis Spectroscopy: Absorption maxima at ~310 nm (π→π* transition in pyrazole) and ~260 nm (benzoic acid). Solvatochromic shifts in polar solvents indicate charge-transfer states .

- Fluorescence Quenching: Presence of heavy atoms (e.g., bromine) or nitro groups reduces quantum yield via intersystem crossing. Unsubstituted derivatives show ΦF ~0.15 .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Regioselectivity Control: Use directing groups (e.g., Boc-protected amines) to favor substitution at the 4-position over 3- or 5-positions .

- Catalytic Optimization: Transition metal catalysts (e.g., Pd/Cu for cyanation) improve yield and reduce byproducts. Microwave-assisted synthesis shortens reaction times .

- Workflow: Pilot-scale reactions (50–100 g) require careful temperature control (ΔT ±2°C) and in-line IR monitoring to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.